2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of heterocyclic compounds known as pyrazoles. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The compound has the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid can be achieved through several methods. One common method involves the cyclocondensation of hydrazine with carbonyl compounds to form pyrazole intermediates, which are then further reacted to form the desired product . Another method involves the use of propargylic alcohols in an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by base-mediated cyclization . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to the formation of pyrazole derivatives with different substituents .
Scientific Research Applications
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique chemical structure and biological activities . In industry, it is used in the synthesis of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid can be compared with other similar compounds, such as 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid and 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid . These compounds share a similar pyrazole ring structure but differ in their substituents, leading to differences in their chemical properties and biological activities . The unique structure of this compound, with its acetamido group, gives it distinct properties that make it valuable for specific research applications .
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-acetamido-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)5-11-4-2-3-9-11/h2-4,7H,5H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
VDJYQDUQGWVWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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